

Synthesis Protocol for N-Benzylloxycarbonyl-Valyl-Proline: A Technical Guide

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Compound of Interest

Compound Name: Z-VAL-PRO-OH

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This technical guide provides a comprehensive overview of the synthesis of N-benzylloxycarbonyl-valyl-proline (**Z-Val-Pro-OH**), a protected dipeptide often utilized as a building block in the synthesis of more complex peptides and peptidomimetics. This document outlines a detailed experimental protocol for its preparation, presents key quantitative data, and illustrates the synthesis workflow.

Introduction

In the realm of peptide chemistry and drug discovery, the controlled, sequential assembly of amino acids is fundamental. Protecting group strategies are essential to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. The benzylloxycarbonyl (Cbz or Z) group is a widely used protecting group for the N-terminus of amino acids due to its stability under various coupling conditions and its facile removal via catalytic hydrogenation. This guide details a solution-phase synthesis of **Z-Val-Pro-OH**, a dipeptide that can serve as a crucial intermediate in the development of therapeutic peptides.

Data Presentation

The following table summarizes the quantitative data reported for the synthesis of N-benzylloxycarbonyl-valyl-proline.

Parameter	Value	Reference
Yield	68%	[1]
Melting Point	132-134 °C	[1]
Molecular Formula	C ₁₈ H ₂₄ N ₂ O ₅	
Molecular Weight	348.40 g/mol	

Experimental Protocol

This protocol is based on the synthesis of N-CBZ-L-prolyl-L-valine. Note that in this procedure, the proline residue is activated and coupled to valine.

Materials

- L-Valine
- Triethylamine
- Dioxane
- Water
- Solid carbon dioxide (dry ice)
- N-CBZ-L-proline 4-nitrophenyl ester
- 1N Hydrochloric acid (HCl)
- Ethyl acetate
- Hexane
- Magnesium sulfate (MgSO₄)
- Brine solution

Procedure

- Reaction Setup: In a suitable reaction vessel, combine L-Valine (30 mmol, 3.52 g) and triethylamine (60 mmol, 8.36 mL) in 275 mL of a 1:1 dioxane-water solvent mixture.[1]
- pH Adjustment: Stir the solution and add pieces of solid carbon dioxide until a pH of 8.5 is achieved.[1]
- Coupling Reaction: To the pH-adjusted solution, add N-CBZ-L-proline 4-nitrophenyl ester (30 mmol, 11.11 g). Allow the reaction to stir at room temperature for 20 hours.[1]
- Acidification and Extraction: After the reaction period, acidify the clear yellow solution by the gradual addition of 1N HCl. Concentrate the solution by rotary evaporation under reduced pressure. Dilute the residue with ethyl acetate.[1]
- Workup: Transfer the mixture to a separatory funnel. Separate the organic phase and wash it sequentially with water (five times) and brine (two times).[1]
- Drying and Concentration: Dry the organic phase over magnesium sulfate ($MgSO_4$), filter, and remove the solvent by rotary evaporation to yield an oil residue.[1]
- Crystallization: Crystallize the oil residue from a hot ethyl acetate-hexane mixture to afford N-CBZ-L-prolyl-L-valine as a white solid.[1]

Reaction Pathway and Mechanism

The synthesis of N-benzyloxycarbonyl-valyl-proline involves the formation of a peptide bond between the N-protected proline and the free amino group of valine. In the provided protocol, this is achieved through the use of an activated ester, specifically the 4-nitrophenyl ester of N-Cbz-proline.

The general mechanism proceeds as follows:

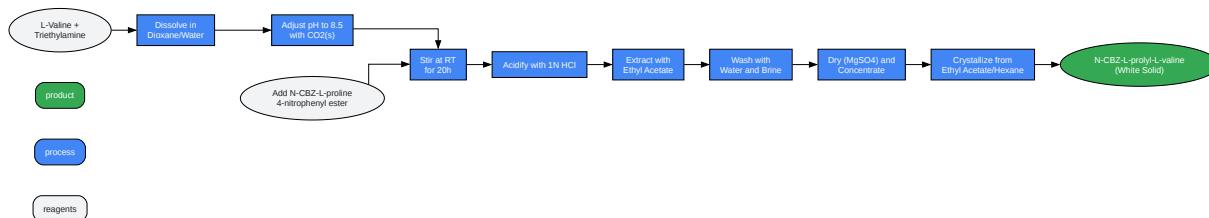
- Activation of the Carboxyl Group: The carboxylic acid of N-Cbz-proline is activated by converting it into a 4-nitrophenyl ester. The 4-nitrophenyl group is an excellent leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenoxide ion.

- Nucleophilic Attack: The free amino group of L-valine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the activated ester.
- Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed.
- Peptide Bond Formation: The tetrahedral intermediate collapses, leading to the formation of the amide (peptide) bond and the departure of the 4-nitrophenoxide leaving group.

The use of triethylamine as a base is crucial to deprotonate the amino group of L-valine, thereby increasing its nucleophilicity, and to neutralize any acid that may be present or formed during the reaction.

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-benzyloxycarbonyl-valyl-proline.



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Caption: Workflow for the synthesis of N-benzyloxycarbonyl-valyl-proline.

Characterization Data

Detailed experimental characterization data such as ^1H NMR, ^{13}C NMR, and mass spectrometry for the final product, N-benzyloxycarbonyl-valyl-proline, were not available in the searched literature. For definitive structural confirmation and purity assessment, it is recommended to perform these analytical techniques on the synthesized product. The expected data would be consistent with the dipeptide structure, showing signals corresponding to the protons and carbons of the valine, proline, and benzyloxycarbonyl protecting group. Mass spectrometry should confirm the expected molecular weight of 348.40 g/mol.

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References

- 1. Z-Val-Val-MeVal-Pro-OH - 楚肽生物科技 [apeptides.com]
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